molecular formula C13H16N2O6 B2715974 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine CAS No. 899368-48-0

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Cat. No.: B2715974
CAS No.: 899368-48-0
M. Wt: 296.279
InChI Key: FLHXVCYCNKWSAX-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine is an organic compound with the molecular formula C13H16N2O6. It is characterized by the presence of a morpholine ring, a nitrophenoxy group, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine typically involves the reaction of 2-methoxy-4-nitrophenol with morpholine in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxy-4-nitrophenoxy)acetyl]piperidine
  • 4-[(2-Methoxy-4-nitrophenoxy)acetyl]pyrrolidine
  • 4-[(2-Methoxy-4-nitrophenoxy)acetyl]azetidine

Uniqueness

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXVCYCNKWSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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